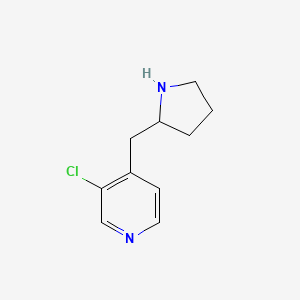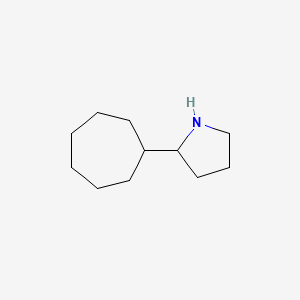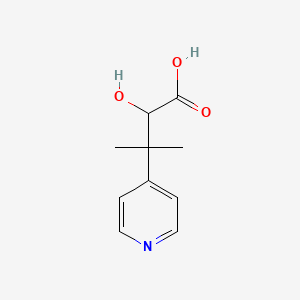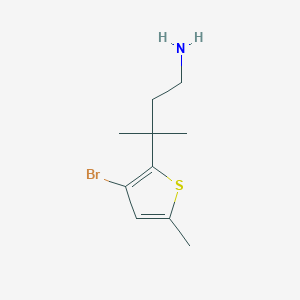
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine typically involves the bromination of 5-methylthiophene followed by a series of reactions to introduce the amine group and the methylbutan-1-amine moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Azido or cyano derivatives of the thiophene ring.
科学的研究の応用
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)(phenyl)methylamine
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylbutan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H16BrNS |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-7-6-8(11)9(13-7)10(2,3)4-5-12/h6H,4-5,12H2,1-3H3 |
InChIキー |
ZFCXYNGEGPFQNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C(C)(C)CCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


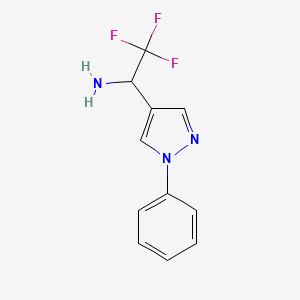

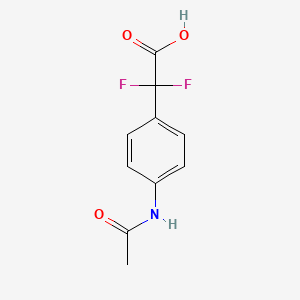

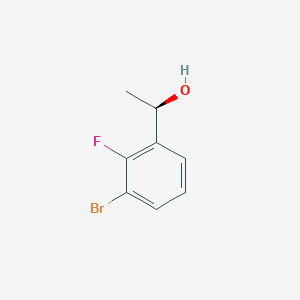
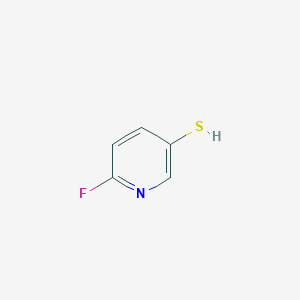

![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
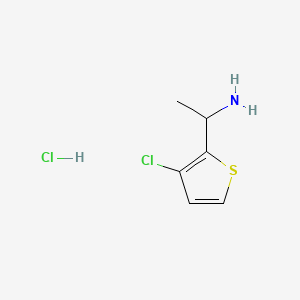
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
